9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole
Description
“9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole” is a carbazole derivative. Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability . This particular compound has a molecular formula of C26H29N3O3S .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation has been used for the synthesis of functionalized indoles or carbazoles . Another method involves the use of a magnetically recoverable palladium nanocatalyst supported on a green biochar for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The molecule includes a carbazole ring, an ethyl group, a piperazine ring, and a methoxyphenyl group .Chemical Reactions Analysis
Carbazole compounds can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed C-H bond amination reactions, which operate under extremely mild conditions and produce carbazole products in good to excellent yields .Future Directions
Carbazole-based compounds, including “9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole”, have potential applications in a broad range of areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Their future research directions might include exploring these applications further and developing more efficient synthesis methods.
Properties
IUPAC Name |
9-ethyl-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-3-29-25-7-5-4-6-23(25)24-18-20(8-13-26(24)29)19-27-14-16-28(17-15-27)21-9-11-22(30-2)12-10-21/h4-13,18H,3,14-17,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFDPPSAYFVILC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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